molecular formula C13H11ClO5 B1387856 Ethyl 2-(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate CAS No. 92023-40-0

Ethyl 2-(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Cat. No.: B1387856
CAS No.: 92023-40-0
M. Wt: 282.67 g/mol
InChI Key: QKMSHXDDPDQVJR-UHFFFAOYSA-N
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Description

Ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzopyrone structure

Biochemical Analysis

Biochemical Properties

Ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antimicrobial properties . The interactions between ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions.

Cellular Effects

Ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate affects various cellular processes. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, it influences cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels . These effects highlight the potential of ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate in therapeutic applications.

Molecular Mechanism

The molecular mechanism of ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate involves its interaction with various biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with cytochrome P450 enzymes involves the formation of a stable complex, preventing the enzyme from metabolizing substrates . Additionally, it can induce changes in gene expression by interacting with transcription factors, leading to altered cellular responses . These molecular interactions are crucial for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as anti-inflammatory and antimicrobial activities . At high doses, it can cause toxic effects, including liver and kidney damage . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

Ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites formed can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, affecting its localization and accumulation . These transport and distribution properties are important for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

Ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is localized in various subcellular compartments, including the cytoplasm and nucleus . It can be directed to specific organelles through targeting signals and post-translational modifications . The subcellular localization of this compound influences its activity and function, providing insights into its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate typically involves the condensation of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone at elevated temperatures . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6-chloro-7-oxo-2H-chromen-4-yl acetate, while reduction can produce 6-chloro-7-hydroxy-2H-chromen-4-yl ethanol .

Scientific Research Applications

Ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is unique due to the presence of the chlorine atom and the ethyl ester group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO5/c1-2-18-12(16)3-7-4-13(17)19-11-6-10(15)9(14)5-8(7)11/h4-6,15H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMSHXDDPDQVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
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Ethyl 2-(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
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Ethyl 2-(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
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Ethyl 2-(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
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Ethyl 2-(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

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